tert-Butyl 3-(hexylamino)-2-methylpropanoate tert-Butyl 3-(hexylamino)-2-methylpropanoate
Brand Name: Vulcanchem
CAS No.: 1221342-82-0
VCID: VC11727164
InChI: InChI=1S/C14H29NO2/c1-6-7-8-9-10-15-11-12(2)13(16)17-14(3,4)5/h12,15H,6-11H2,1-5H3
SMILES: CCCCCCNCC(C)C(=O)OC(C)(C)C
Molecular Formula: C14H29NO2
Molecular Weight: 243.39 g/mol

tert-Butyl 3-(hexylamino)-2-methylpropanoate

CAS No.: 1221342-82-0

Cat. No.: VC11727164

Molecular Formula: C14H29NO2

Molecular Weight: 243.39 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 3-(hexylamino)-2-methylpropanoate - 1221342-82-0

Specification

CAS No. 1221342-82-0
Molecular Formula C14H29NO2
Molecular Weight 243.39 g/mol
IUPAC Name tert-butyl 3-(hexylamino)-2-methylpropanoate
Standard InChI InChI=1S/C14H29NO2/c1-6-7-8-9-10-15-11-12(2)13(16)17-14(3,4)5/h12,15H,6-11H2,1-5H3
Standard InChI Key WHNIYAOFOIUTBV-UHFFFAOYSA-N
SMILES CCCCCCNCC(C)C(=O)OC(C)(C)C
Canonical SMILES CCCCCCNCC(C)C(=O)OC(C)(C)C

Introduction

Chemical Identity

PropertyDetails
IUPAC Nametert-Butyl 3-(hexylamino)-2-methylpropanoate
Molecular FormulaC14H29NO2C_{14}H_{29}NO_2
Molecular Weight243.39 g/mol
CAS Number1221342-82-0
PubChem CID46318559
StructureContains a tert-butyl ester group, a hexylamino side chain, and a methyl-substituted propanoate backbone .

The compound features a combination of hydrophobic (hexyl chain) and polar functional groups (amino and ester), which may influence its solubility and reactivity.

Functional Groups

  • Tert-butyl ester: Provides steric hindrance and stability to the molecule.

  • Hexylamino group: Contributes to basicity and potential hydrogen bonding interactions.

  • Methyl-substituted propanoate backbone: Adds complexity to the molecule's stereochemistry.

Three-Dimensional Conformation

The molecule is expected to exhibit a flexible conformation due to the long hexyl chain, while the tert-butyl group introduces rigidity near the ester moiety .

Synthesis

The synthesis of tert-butyl 3-(hexylamino)-2-methylpropanoate typically involves:

  • Starting Materials:

    • A tert-butyl ester derivative.

    • Hexylamine.

    • A methyl-substituted propanoic acid precursor.

  • Reaction Steps:

    • Esterification of the carboxylic acid with tert-butanol in the presence of an acid catalyst.

    • Nucleophilic substitution or amidation reaction between the ester intermediate and hexylamine under controlled conditions.

  • Optimization Parameters:

    • Reaction temperature and solvent choice are critical for maximizing yield.

    • Use of protective groups may be necessary to avoid side reactions.

Potential Uses in Medicinal Chemistry

  • The compound's structure suggests it could serve as a building block for designing bioactive molecules, particularly those targeting hydrophobic or amphiphilic environments.

  • The hexylamino group may interact with biological membranes or proteins, offering opportunities for drug design.

Material Science

  • The hydrophobic hexyl chain combined with the polar ester group could make it suitable for surface-active agents or polymer modification.

Research Implications

While specific studies on this compound are sparse, its structural features align with compounds used in:

  • Drug discovery for hydrophobic binding sites.

  • Functionalized polymers for advanced materials.

  • Chemical intermediates in organic synthesis.

Further research is warranted to explore its biological activity, toxicity profile, and industrial applications.

This article provides an authoritative overview of tert-butyl 3-(hexylamino)-2-methylpropanoate, emphasizing its chemical properties, synthesis pathways, and potential applications based on available data sources .

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